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Compound of Interest

Compound Name: Diisopropyl carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
diisopropyl carbonate (DIPC), a versatile organic compound utilized in various chemical
syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data of DIPC, supported by detailed experimental protocols and
visual representations to facilitate a deeper understanding of its molecular structure and
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopic Data

The *H NMR spectrum of diisopropyl carbonate is characterized by two distinct signals
corresponding to the methine and methyl protons of the isopropyl groups.
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3C NMR Spectroscopic Data

The proton-decoupled 3C NMR spectrum of diisopropyl carbonate displays three signals,
corresponding to the carbonyl carbon, the methine carbon, and the methyl carbons of the
isopropyl groups.

Carbon Assignment Chemical Shift (d) in ppm (Predicted)
C=0 (Carbonyl) 154 - 155

-CH(CHs3)2 71-72

-CH(CHs)2 21-22

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

» Asample of diisopropyl carbonate (approximately 10-20 mg for *H NMR, 50-100 mg for 13C
NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCI3) in a clean, dry 5 mm NMR tube.[1]

e The sample is gently agitated to ensure complete dissolution. The solution should be clear
and free of any particulate matter.

o A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition:

e The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or
higher).

e The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic
field.

e The magnetic field is shimmed to achieve optimal homogeneity and resolution.
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e For H NMR, a standard single-pulse experiment is performed. Key acquisition parameters
include a spectral width of approximately 15 ppm, a pulse width corresponding to a 30-45°
flip angle, and a relaxation delay of 1-2 seconds.

e For 3C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single
peaks for each unique carbon environment. A wider spectral width (e.g., 0-220 ppm) is
employed.[2]

e The free induction decay (FID) is collected and Fourier transformed to generate the
frequency-domain spectrum.

o The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are
referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of diisopropyl carbonate is dominated by a strong absorption band
corresponding to the C=0 stretching vibration of the carbonate group.

o Absorption Frequency .
Vibrational Mode _ Intensity
(cm=1) (Typical)

C-H stretch (alkane) 2980 - 2850 Strong
C=0 stretch (carbonate) 1740 - 1725 Strong
C-O stretch 1260 - 1240 Strong

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

» Asingle drop of neat diisopropyl carbonate is placed onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).[3][4]
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e Asecond salt plate is carefully placed on top to create a thin liquid film between the two
plates.[3][4]

Instrumentation and Data Acquisition:

The prepared salt plates are mounted in the sample holder of a Fourier-transform infrared
(FT-IR) spectrometer.

¢ A background spectrum of the empty salt plates is recorded to subtract any atmospheric and
instrumental interferences.

e The sample spectrum is then recorded, typically over a range of 4000 to 400 cm™—1.
e Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o The final spectrum is presented as percent transmittance or absorbance versus wavenumber
(cm=).[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based
on their mass-to-charge ratio (m/z). It provides information about the molecular weight and
fragmentation pattern of a compound.

Mass Spectrometry Data

The electron ionization (El) mass spectrum of diisopropyl carbonate shows a molecular ion
peak and several characteristic fragment ions. The most abundant fragments are observed at
m/z 43, 45, and 41.[6]
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Relative Intensity

m/z Proposed Fragment lon
(Abundance)

146 Low [C7H140s3]* (Molecular lon)

103 Moderate [M - CsHs]*

87 Moderate [M - C3H70O]*

59 Moderate [CsH7O]*

45 High [CO2H]*

43 Base Peak [CsH7]*

41 High [CsHs]*

Mass Spectrometry Fragmentation Pathway

The fragmentation of the diisopropyl carbonate molecular ion in an El mass spectrometer can
be rationalized through a series of cleavage reactions. The following diagram illustrates a
plausible fragmentation pathway.
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Caption: Proposed mass spectrometry fragmentation pathway of diisopropyl carbonate.

Experimental Protocol for GC-MS

Sample Preparation:

o Adilute solution of diisopropyl carbonate is prepared in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) at a concentration of approximately 100-1000 pg/mL.

Instrumentation and Data Acquisition:

e The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer

(MS).
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o A small volume of the sample solution (typically 1 uL) is injected into the GC inlet, which is
heated to ensure rapid vaporization.

e The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column
(e.g., a 30 m non-polar column) housed in a temperature-programmable oven.

e The oven temperature is ramped to separate the components of the sample based on their
boiling points and interactions with the column's stationary phase. A typical temperature
program might start at 50°C and ramp to 250°C.

o As diisopropyl carbonate elutes from the GC column, it enters the MS ion source.

 In the ion source, the molecules are bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation.

e The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole)
based on their m/z ratio.

e The detector records the abundance of each ion, generating a mass spectrum. The data is
processed by a computer to identify the compound by comparing its mass spectrum to a
library of known spectra (e.g., the NIST library).[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of Diisopropyl Carbonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044100#spectroscopic-data-of-diisopropyl-
carbonate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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